calcium;oxalate

Solubility Product Crystallization Biomineralization

Ensure reproducible thermal analysis with well-characterized decomposition steps. Calcium oxalate monohydrate eliminates calibration drift from atmospheric moisture adsorption. - **Three distinct mass-loss steps:** Dehydration (~170°C), oxalate decomposition (~500°C), carbonate decomposition (~750°C) - **Phase-pure reference material:** ≥99.9% trace metals basis, monohydrate (COM) - **Storage-stable:** Negligible hygroscopicity ensures long-term calibration reliability

Molecular Formula C2CaO4
Molecular Weight 128.10 g/mol
Cat. No. B12061696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;oxalate
Molecular FormulaC2CaO4
Molecular Weight128.10 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].[Ca+2]
InChIInChI=1S/C2H2O4.Ca/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
InChIKeyQXDMQSPYEZFLGF-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Oxalate for Analytical Standards & Research


Calcium oxalate (CaC₂O₄·(H₂O)ₓ, where x = 0 to 3) is an inorganic calcium salt of oxalic acid that exists in anhydrous form and as three distinct hydrate phases: monohydrate (whewellite, COM), dihydrate (weddellite, COD), and trihydrate (COT) [1]. The compound is extensively utilized as a calibration standard in thermogravimetric analysis (TGA) and differential thermal analysis (DTA) due to its well-characterized, three-step thermal decomposition profile yielding distinct mass-loss steps [2]. Its primary occurrence as the principal mineral constituent of human kidney stones further drives its widespread application in biomineralization research and urolithiasis studies [3].

TGA/DTA calibration standard with multistep thermal decomposition
Phase-specific reference for Raman quantitative phase analysis
Defined hydrate form for biomineralization & urolithiasis research
Rapid precipitation kinetics for selective Ca determination

Why Calcium Oxalate Cannot Be Substituted


The interchangeability of calcium oxalate with other oxalate salts or calcium compounds is precluded by critical differences in hydration state stability, thermal decomposition behavior, solubility parameters, and spectroscopic signature. Calcium oxalate monohydrate exhibits storage stability with negligible atmospheric moisture adsorption, making it a reliable TGA/DTA reference material, whereas alternative oxalates such as magnesium oxalate demonstrate distinct dehydration and decomposition temperature ranges that render them unsuitable for identical calibration protocols [1]. Furthermore, the three calcium oxalate hydrates themselves possess measurably different solubility products (Ksp) and phase transformation kinetics, such that generic procurement of unspecified hydrate forms introduces irreproducible experimental outcomes in crystallization and dissolution studies [2]. The spectroscopic differentiation between mono- and dihydrate phases relies on well-defined Raman band positions at 1462 cm⁻¹ and 1477 cm⁻¹ respectively, and substitution with any non-characterized material eliminates the possibility of quantitative phase analysis [3].

Hydration state and thermal decomposition profiles differ significantly among oxalate salts; alternative oxalates cannot replicate calcium oxalate's calibration steps.
Solubility products vary markedly between hydrate phases (COM, COD, COT), affecting dissolution and crystallization reproducibility.
Raman spectroscopic bands (1462 cm-1 vs 1477 cm-1) are phase-specific; non-characterized material prevents quantitative hydrate analysis.

Quantitative Differentiation Evidence


Hydrate Form Determines Aqueous Solubility

Among the three hydrate forms of calcium oxalate, the trihydrate (COT) exhibits a solubility product (Ksp) approximately 4.2-fold higher than that of the monohydrate (COM) and dihydrate (COD) forms. Specifically, the Ksp values reported for COM and COD are both 2.4 × 10⁻⁹, whereas COT demonstrates a Ksp of 1.0 × 10⁻⁸ [1]. This differential solubility directly influences phase stability and dissolution behavior in aqueous environments, with solubility increasing in the order COM ≈ COD < COT, as confirmed by systematic solubility determinations across multiple temperatures in aqueous NaCl and urine-like liquors [2]. The solubility of COM further increases markedly below pH 5 due to the formation of dioxalate ions and oxalic acid [3].

Hydrate Ksp
Head-to-head
COM/COD Ksp = 2.4 × 10-9; COT Ksp = 1.0 × 10-8 (~4.2-fold higher)
Supports hydrate selection for dissolution studies
COT dissolves more readily; phase identity critical
Solubility Product Crystallization Biomineralization

TGA Performance vs. Other Primary Standards

Calcium oxalate monohydrate (COM) functions as a primary standard for water content determination methods, specifically characterized as containing lattice water of hydration. In a comparative TG/DTA and dynamic vapor sorption evaluation of four common primary water standards—sodium tartrate dihydrate, lactose monohydrate, potassium citrate monohydrate, and calcium oxalate monohydrate—both lactose monohydrate and calcium oxalate monohydrate were determined to contain lattice water, whereas potassium citrate exists as an ion-associated hydrate [1]. This distinction in water-binding mechanism directly impacts the temperature-dependent dehydration profile and the suitability of each standard for specific analytical protocols. Furthermore, COM exhibits three well-separated mass-loss steps upon heating to 1100°C, corresponding to dehydration (~170°C at 10 K/min), decomposition of anhydrous oxalate to carbonate (~500°C), and decomposition of carbonate to oxide (~750°C), with mass-loss quantification independent of heating rate [2].

TGA Primary Standard
Head-to-head
Lattice water; three-step decomposition: dehydration (~170°C), oxalate→carbonate (~500°C), carbonate→oxide (~750°C). Potassium citrate monohydrate: ion-associated hydrate.
Selection for thermobalance multi-point calibration
Distinct lattice-water mechanism vs ion-associated standards
Thermogravimetric Analysis Calibration Standard Water Content Determination

Raman Spectroscopic Quantification of Hydrate Phases

Raman spectroscopy enables quantitative discrimination between calcium oxalate monohydrate (COM) and dihydrate (COD) in mixed-phase samples, a capability not achievable through visual inspection or simple gravimetric methods. A calibration curve constructed from synthetically prepared pure COM and COD mixtures established the relationship XM = (IR − 0.134)/(0.8IR + 1.52), where XM is the molar fraction of COM and IR is the intensity ratio of the Raman band at 1462 cm⁻¹ (COM) to that at 1477 cm⁻¹ (COD) [1]. The method achieves a detection limit of approximately 0.6 mol% COM content and was validated by infrared quantitative spectroscopic analysis [2]. In clinical renal stone analysis, where IR may be ambiguous, Raman analysis definitively differentiates COD from COM [3].

Raman Quantification
Head-to-head
COM band at 1462 cm-1; COD at 1477 cm-1; detection limit ~0.6 mol% COM; calibration: XM = (IR − 0.134)/(0.8IR + 1.52)
Enables quantitative phase analysis of mixed samples
Requires pure COM and COD reference materials
Raman Spectroscopy Quantitative Analysis Phase Identification

Citrate-Mediated Inhibition of Crystallization

Citrate demonstrates concentration-dependent inhibition of calcium oxalate monohydrate (COM) crystallization, with quantifiable effects on both nucleation and aggregation kinetics. In spectrophotometric time-course measurements at 620 nm, citrate at 1.50–3.50 mmol/L increased induction time and inhibited crystal nucleation by 78–87% and aggregation by 63–70% (P < 0.001) [1]. In a separate comparative study of low molecular weight inhibitors, citrate at 2.5 mM achieved maximum inhibition of 93.9%, compared to 87.8% for aluminum at 0.528 mM and only 34% for pyrophosphate at 0.2 mM [2]. Binary inhibitor combinations of citrate with natural polyphenols boosted inhibitory efficacy up to four-fold greater than citrate alone [3].

Citrate Inhibition
Head-to-head
Citrate: 78–87% nucleation inhibition, 63–70% aggregation inhibition at 1.50–3.50 mmol/L; max 93.9% at 2.5 mM. Pyrophosphate: 34%.
Supports inhibitor screening assays with COM substrate
Binary combinations may boost inhibition up to 4-fold
Crystallization Kinetics Inhibition Urolithiasis

Precipitation Kinetics: Calcium vs. Magnesium Oxalate

The precipitation kinetics of calcium oxalate differ fundamentally from those of magnesium oxalate under identical thermometric titration conditions. When soluble oxalate is titrated rapidly into dilute calcium solution in borate buffer at pH 8, a well-defined exothermic precipitation occurs instantaneously, producing a sharp thermometric titration curve. In contradistinction, the analogous titration of magnesium with oxalate yields a quasi-isothermal curve due to a slow precipitation mechanism involving a complex intermediate [1]. This kinetic differentiation has been exploited to develop a nonseparative analytical method for calcium determination in the presence of magnesium, applicable to limestone and dolomite analysis with macro-sample convenience and micro-titration determinative precision [1]. Differential thermal analysis of calcium oxalate-magnesium oxalate mixtures further demonstrates that the two compounds can be quantified simultaneously, with 10–80% calcium oxalate in magnesium oxalate determined within ±7% error [2].

Precipitation Kinetics
Head-to-head
Ca oxalate: instantaneous exothermic precipitation; Mg oxalate: slow, quasi-isothermal via complex intermediate.
Allows selective Ca determination without Mg separation
Thermometric titration curve sharpness differentiates
Thermometric Titration Kinetic Analysis Analytical Chemistry

Thermal Decomposition vs. Ionic Radius in Metal Oxalates

The thermal dehydration and decomposition temperatures of bivalent metal oxalates exhibit a systematic dependence on the ionic radius of the metal cation. A comprehensive TG, DTA, DSC, and EGA investigation of the oxalates of Mg(II), Ca(II), Sr(II), Ba(II), Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) demonstrated that the dehydration temperature generally increases with 1/r, where r denotes the metal ion radius [1]. The heats of dehydration (ΔH_H₂O) of alkaline earth metal oxalates (including calcium) also increase with 1/r, whereas transition metal oxalates display the opposite trend, decreasing as 1/r increases. Based on decomposition products, the reactions of anhydrous oxalates were classified into three distinct groups with characteristic decomposition temperature relationships to 1/r [1].

Thermal Decomp vs Ionic Radius
Class-level
Dehydration temperature increases with 1/r for alkaline earth oxalates; ΔHH₂O trends opposite for transition metal oxalates.
Class-level trend context for calibration range selection
Alkaline earth vs transition metal behavior diverges
Thermal Analysis Decomposition Kinetics Metal Oxalates

Application Scenarios for Calcium Oxalate


TGA Instrument Calibration & Verification

Calcium oxalate monohydrate is the reference material of choice for TGA/DTA instrument calibration due to its three well-separated mass-loss steps (dehydration at ~170°C, oxalate decomposition at ~500°C, and carbonate decomposition at ~750°C) that provide multiple temperature calibration points across a broad range [1]. Its storage stability and negligible atmospheric moisture adsorption ensure reproducible calibration results across laboratories and over extended periods [2]. Laboratories performing thermal analysis on pharmaceutical polymorphs, polymers, or inorganic materials should procure high-purity calcium oxalate monohydrate reference standard grade (≥99.9% trace metals basis) to ensure calibration accuracy [3].

Quantitative Phase Analysis in Biomineralization

For research involving calcium oxalate biomineralization—including kidney stone pathogenesis studies, plant crystal formation, and fungal oxalate production—procurement of phase-pure COM or COD is essential for constructing quantitative calibration curves. The Raman spectroscopic method using characteristic bands at 1462 cm⁻¹ (COM) and 1477 cm⁻¹ (COD) enables quantification of phase mixtures with a detection limit of ~0.6 mol% COM [4]. This non-destructive technique is particularly valuable for analyzing intact urinary calculi or biological specimens where the spatial distribution of hydrate phases provides clinically relevant information [5].

Inhibition Screening for Urolithiasis Research

Laboratories screening potential inhibitors of calcium oxalate crystallization require COM substrates with defined particle size and surface characteristics to generate reproducible nucleation and aggregation kinetics data. The spectrophotometric method monitoring OD620 changes provides quantitative inhibition parameters, with citrate serving as a positive control achieving 78–87% nucleation inhibition and 63–70% aggregation inhibition at 1.50–3.50 mmol/L concentrations [6]. Binary inhibitor combinations can boost efficacy up to four-fold, providing a benchmark for evaluating novel therapeutic candidates [7].

Selective Calcium Determination in Mixed Cation Systems

In analytical settings requiring calcium quantification in the presence of magnesium—such as limestone, dolomite, or biological fluid analysis—calcium oxalate's kinetically instantaneous precipitation enables nonseparative thermometric titration [8]. This method exploits the differential precipitation kinetics where calcium oxalate forms immediately upon oxalate addition, generating a sharp exothermic signal, while magnesium oxalate precipitation is kinetically delayed due to complex intermediate formation [8]. Differential thermal analysis of mixed oxalate precipitates further permits simultaneous quantification of both cations with errors within ±7% over the 10–80% composition range [9].

Application
Selection Property
Validation Focus
TGA instrument calibration
Thermal decomposition step predictability
Mass-loss profile verification across temperature range
Quantitative phase analysis
Raman band specificity (COM vs COD)
Calibration curve linearity for hydrate mixtures
Crystallization inhibitor screening
COM particle size and surface characteristics
Nucleation and aggregation kinetics reproducibility
Selective Ca determination
Precipitation kinetics differentiation (Ca vs Mg)
Thermometric titration curve linearity and selectivity

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